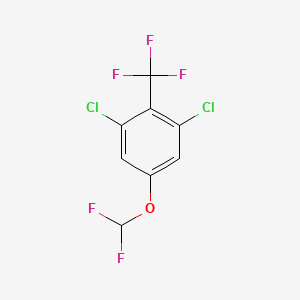

2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride

Descripción general

Descripción

2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O and a molecular weight of 281.01 g/mol . It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .

Métodos De Preparación

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride involves several steps, typically starting with the chlorination of a suitable benzene derivative. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentach

Actividad Biológica

2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

- Molecular Formula : C8H3Cl2F5O

- Molecular Weight : 295.01 g/mol

- Structure : The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can modulate enzyme activity through competitive inhibition, where it binds to the active site of enzymes, preventing substrate interaction.

- Receptor Interaction : It may act as a ligand for specific receptors, altering signaling pathways within cells. The difluoromethoxy group enhances lipophilicity, facilitating membrane penetration and receptor binding.

Biological Activity Data

Recent studies have reported various biological activities attributed to this compound:

Case Studies

-

Antimicrobial Studies :

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. -

Cytotoxicity in Cancer Research :

In vitro experiments demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential for cancer therapy. -

Pharmacokinetics Analysis :

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The compound showed favorable bioavailability and tissue distribution patterns, particularly accumulating in adipose tissues.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,4-Dichloro-6-methoxybenzotrifluoride | Lacks fluorine substituents | Reduced enzyme binding affinity |

| 2,6-Dichloro-4-(trifluoromethoxy)benzotrifluoride | Contains trifluoromethoxy instead | Enhanced lipophilicity |

| 2,6-Dichlorobenzyl alcohol | Lacks difluoromethoxy group | Different metabolic stability |

Propiedades

IUPAC Name |

1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O/c9-4-1-3(16-7(11)12)2-5(10)6(4)8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVABRQECUUKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.